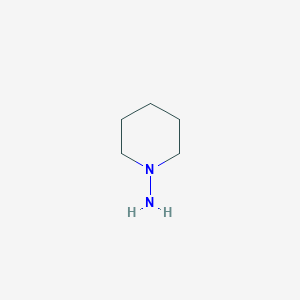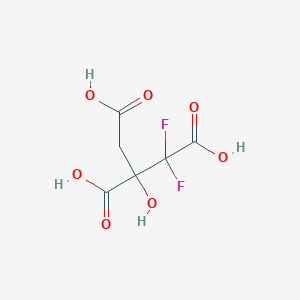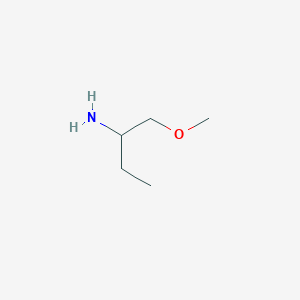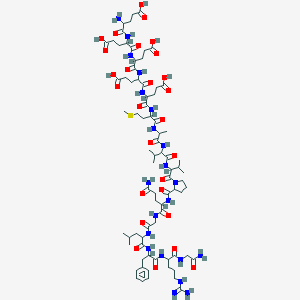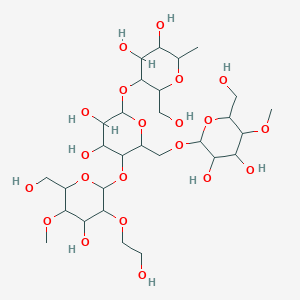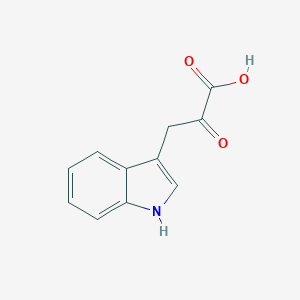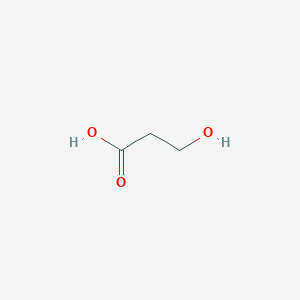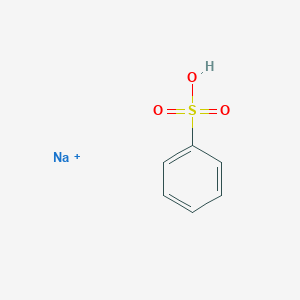
Natrium-Benzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium benzenesulfonate is an organic compound with the chemical formula C6H5SO3Na. It appears as a white, water-soluble solid and is commonly used in various industrial applications, including detergents and surfactants . The compound is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Sodium benzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
. . . .
Mode of Action
Sodium benzenesulfonate interacts with its targets by reducing the surface tension between oil and water . This makes it easier for water to penetrate oily or greasy substances, thereby enhancing the cleaning power of detergents . In industrial applications, sodium benzenesulfonate can serve as nucleation sites for crystal growth, promoting the enhancement of crystallinity .
Biochemical Pathways
The biochemical pathways affected by sodium benzenesulfonate are primarily related to its surfactant properties. By reducing the surface tension between oil and water, it affects the emulsification process, which is a key pathway in the removal of oil and grease from surfaces .
Result of Action
The result of sodium benzenesulfonate’s action is the effective removal of oil and grease from surfaces, making it a valuable component in detergents . In industrial applications, it can enhance the crystallinity of materials .
Action Environment
The action of sodium benzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the hardness of the water in which it is dissolved. Furthermore, its stability could be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Sodium benzenesulfonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various enzymes, including lactate dehydrogenase and superoxide dismutase. These interactions often involve the binding of sodium benzenesulfonate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, sodium benzenesulfonate can interact with proteins involved in cell signaling pathways, affecting their function and stability.
Cellular Effects
Sodium benzenesulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to sodium benzenesulfonate can lead to changes in the expression of genes involved in oxidative stress responses and aerobic denitrification . This compound can also induce the production of reactive oxygen species, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, sodium benzenesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Sodium benzenesulfonate can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium benzenesulfonate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that sodium benzenesulfonate can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to sodium benzenesulfonate can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium benzenesulfonate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, sodium benzenesulfonate can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
Sodium benzenesulfonate is involved in various metabolic pathways, including those related to its degradation and utilization. It can interact with enzymes involved in sulfonation and desulfonation reactions, affecting the metabolic flux and levels of metabolites . The compound can also influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Transport and Distribution
Within cells and tissues, sodium benzenesulfonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effects on cellular function .
Subcellular Localization
Sodium benzenesulfonate can localize to specific subcellular compartments, where it exerts its effects on cellular activity and function. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of sodium benzenesulfonate can affect its interactions with biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate is synthesized through the sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfonation: Benzene reacts with concentrated sulfuric acid to form benzenesulfonic acid.
Neutralization: Benzenesulfonic acid is then neutralized with sodium hydroxide to produce sodium benzenesulfonate.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in large reactors where benzene is mixed with sulfuric acid under controlled temperatures. The resulting benzenesulfonic acid is then neutralized with sodium hydroxide to form sodium benzenesulfonate .
Types of Reactions:
Desulfonation: Heating sodium benzenesulfonate in a strong base results in desulfonation, producing phenol after acid workup.
Substitution Reactions: Sodium benzenesulfonate can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Strong Bases: Used in desulfonation reactions to produce phenol.
Nucleophiles: Employed in substitution reactions to replace the sulfonate group with other functional groups.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: The parent compound of sodium benzenesulfonate, used in similar applications but differs in its acidic nature.
Sodium Dodecyl Benzenesulfonate: A surfactant with a longer alkyl chain, commonly used in detergents and cleaning agents.
Uniqueness: Sodium benzenesulfonate is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant and reagent in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
515-42-4 |
|---|---|
Molekularformel |
C6H6NaO3S |
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
sodium;benzenesulfonate |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI-Schlüssel |
FBFFQFUYOBLDGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Color/Form |
CRYSTALS NEEDLES OR LEAFLETS FROM WATER |
Key on ui other cas no. |
515-42-4 8046-53-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
98-11-3 (Parent) |
Löslichkeit |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |
Synonyme |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


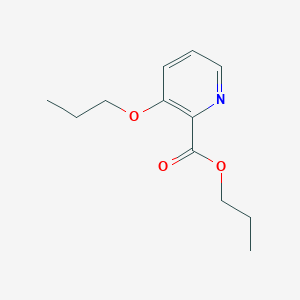

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
